molecular formula C9H18N4 B2432135 1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine CAS No. 1856094-92-2

1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine

Cat. No.: B2432135
CAS No.: 1856094-92-2
M. Wt: 182.271
InChI Key: BORRYMRUWCLZNV-UHFFFAOYSA-N
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Description

1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine is a heterocyclic compound with a pyrazole core. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of the pyrazole ring, along with the ethyl and amino substituents, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 1-ethyl-3-methyl-1H-pyrazole with ethyl(methyl)amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions, to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazole compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-5-{[ethyl(methyl)amino]methyl}-1H-pyrazol-3-amine is unique due to the presence of both ethyl and amino substituents on the pyrazole ring, which imparts distinct chemical and biological properties. This combination of substituents enhances its reactivity and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

1-ethyl-5-[[ethyl(methyl)amino]methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4/c1-4-12(3)7-8-6-9(10)11-13(8)5-2/h6H,4-5,7H2,1-3H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORRYMRUWCLZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)CN(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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